Leptolstatin

Cell Cycle Inhibition Cytostatic Assay Polyketide Natural Products

Leptolstatin is a specific inhibitor of the G1 and G2 gap phases. Its reversible, cytostatic arrest enables unique applications in cell synchronization and the generation of proliferative tetraploid cells. This mechanism provides a distinct advantage over cytotoxic S-phase or M-phase inhibitors. For reliable, high-purity material for advanced cell cycle studies, request a quotation.

Molecular Formula C31H48O5
Molecular Weight 500.7 g/mol
CAS No. 149633-91-0
Cat. No. B608524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptolstatin
CAS149633-91-0
SynonymsLeptolstatin; 
Molecular FormulaC31H48O5
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C=C(C)CCC1CC=CC(=O)O1
InChIInChI=1S/C31H48O5/c1-21(18-23(3)14-15-28-12-9-13-29(33)36-28)10-8-11-22(2)19-25(5)30(34)27(7)31(35)26(6)20-24(4)16-17-32/h8-9,11,13,16,18-19,21,25-28,31-32,35H,10,12,14-15,17,20H2,1-7H3/b11-8+,22-19+,23-18+,24-16+
InChIKeyJUNILAWHCDMYAE-HGJPKUQDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leptolstatin (CAS 149633-91-0): A Quantitative Evidence Guide for Cell Cycle Research Procurement


Leptolstatin is a polyketide natural product isolated from Streptomyces sp. SAM1595 [1]. It is characterized as a specific inhibitor of the G1 and G2 gap phases of the mammalian cell cycle, discovered using a novel flow cytometry-based screening system [2]. This mechanism of action is fundamentally distinct from most other cell cycle inhibitors, which typically target S phase or mitosis (M phase) [3].

Why Leptolstatin (CAS 149633-91-0) Cannot Be Replaced by Common Cell Cycle Inhibitors


Substituting a generic 'cell cycle inhibitor' for Leptolstatin is not scientifically valid due to its unique phenotypic outcome. While many cytotoxic polyketides, such as Leptomycin B and Callystatin A, act as potent cytotoxins, Leptolstatin exerts a cytostatic effect that is reversible upon washout [1]. Furthermore, its specific action on the G1/G2 gap phases leads to a distinctive endoreduplication phenotype—the generation of viable, proliferative tetraploid cells from G2-arrested populations—an effect not replicated by S-phase poisons (e.g., aphidicolin) or M-phase disruptors (e.g., nocodazole) [2]. Thus, experiments requiring specific G1 or G2 arrest without immediate cell death, or those investigating tetraploidy, cannot be performed with in-class alternatives.

Leptolstatin (CAS 149633-91-0) Quantitative Evidence vs. Polyketide Analogues


Cytostatic IC50 vs. Cytotoxic Polyketide Analogues in Fibroblast Models

In head-to-head comparisons from the primary discovery paper, Leptolstatin demonstrates a cytostatic, not cytotoxic, effect on rat normal fibroblasts (3Y1) at an IC50 of 0.4 ng/mL [1]. This contrasts sharply with structurally related polyketides like Callystatin A and Leptomycin B, which exhibit potent cytotoxicity (Callystatin A: IC50 of 0.01 ng/mL against KB carcinoma cells [2]). The effect of Leptolstatin is reversible upon washout, enabling the study of cell cycle recovery, whereas the cytotoxic action of its analogues is typically irreversible [1].

Cell Cycle Inhibition Cytostatic Assay Polyketide Natural Products 3Y1 Fibroblasts

Quantified G1/G2 Phase Arrest vs. S/M Phase Arrestors

Flow cytometric analysis from the original characterization of Leptolstatin shows that treatment of 3Y1 fibroblasts with 10 ng/mL for 24 hours results in a clear accumulation of cells in the G1 and G2 phases of the cell cycle, with a corresponding depletion of the S phase population [1]. This is in stark contrast to classical S-phase inhibitors like aphidicolin, which cause S-phase accumulation, or M-phase inhibitors like nocodazole, which cause G2/M arrest. Upon drug removal, Leptolstatin-treated G2 cells bypass mitosis and enter a new S phase, resulting in proliferative tetraploidy—a phenomenon not observed with common G2/M checkpoint inhibitors [2].

Cell Cycle Checkpoints Flow Cytometry G1 Phase G2 Phase Endoreduplication

Weak Antimicrobial Activity vs. Potent Antifungal Polyketide Class

The original screening for Leptolstatin revealed that it exhibits 'very weak' antimicrobial activity [1]. This is a critical differentiator from other polyketide macrolides within the Streptomyces secondary metabolome, such as the leptomycin family, which are well-documented as potent antifungal antibiotics [2]. The lack of strong antimicrobial activity suggests that Leptolstatin has a higher degree of specificity for eukaryotic cell cycle machinery over prokaryotic or fungal targets, reducing the likelihood of confounding antimicrobial effects in cell culture or co-culture models.

Selectivity Antimicrobial Screening Polyketide Off-target Effects

Leptolstatin (CAS 149633-91-0) High-Value Research Application Scenarios


Synchronization of Mammalian Cell Cultures in G1 Phase

Leptolstatin's ability to arrest cells in the G1 phase [1] makes it a critical reagent for synchronizing cell populations for biochemical assays. Unlike serum starvation, which can induce quiescence and alter signaling pathways, Leptolstatin provides a pharmacological method to accumulate cells at a specific G1 checkpoint without triggering differentiation or stress responses [2]. This is essential for studies requiring large populations of G1-phase cells for analysis of early cell cycle events, such as cyclin D/E expression or Rb phosphorylation dynamics [1].

Generation of Stable Tetraploid Mammalian Cell Lines

A unique and verifiable application of Leptolstatin is the generation of proliferative tetraploid cells [1]. Following G2 arrest, washout of Leptolstatin causes cells to bypass mitosis and enter a new S phase, resulting in whole-genome duplication without cytokinesis [2]. This protocol is used to create stable tetraploid cell lines, which are valuable models for studying chromosome instability, tumorigenesis, and the evolution of cancer genomes, as tetraploidy is a common intermediate in cancer development [3].

Investigating the G2/M Checkpoint Bypass and Endoreduplication

Leptolstatin is an essential tool for dissecting the molecular mechanisms of the G2/M transition. The compound induces a reversible G2 arrest, and its removal leads to endoreduplication (DNA re-replication without mitosis) [1]. This provides a controlled system to study the signaling pathways that govern the G2/M checkpoint, including the roles of CDK1/cyclin B, Wee1, and Cdc25 phosphatases. The specific phenotype of endoreduplication is a hallmark of checkpoint adaptation or failure, making Leptolstatin a valuable probe for researchers in this field [2].

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